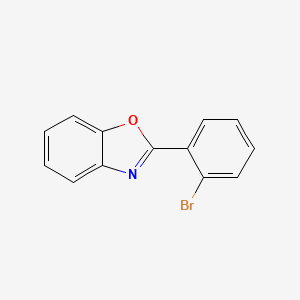

2-(Benzyloxy)-5-chlorobenzoic acid

Übersicht

Beschreibung

2-(Benzyloxy)-5-chlorobenzoic acid, also known as 2-chloro-5-benzyloxybenzoic acid or 2-chlorobenzyloxybenzoic acid, is an organic compound that is widely used in the synthesis of many organic compounds. It is a white crystalline solid, soluble in most organic solvents, with a boiling point of 206-208 °C and a melting point of 70-72 °C. The chemical formula of this compound is C9H9ClO3.

Wissenschaftliche Forschungsanwendungen

Thermodynamic and Phase Behavior Studies

2-(Benzyloxy)-5-chlorobenzoic acid, being closely related to benzoic acid and chlorobenzoic acids, plays a significant role in thermodynamic and phase behavior studies. A key study focused on the phase equilibria of benzoic acid and chlorobenzoic acids, which are crucial for understanding the stability and solubility in pharmaceutical research. This research utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids (Reschke et al., 2016).

Environmental Degradation Studies

Chlorobenzoic acids, such as this compound, have been investigated for their environmental degradation. Studies have examined the degradation of chlorobenzoic acids using advanced oxidation processes. One study analyzed the oxidative degradation of 2-chlorobenzoic acid in an acidic aqueous medium, exploring the effectiveness of different anodes and identifying the main oxidizing species involved in the process (M'hemdi et al., 2013).

Chemical Synthesis and Catalysis

The derivatives of benzoic acid, including chlorobenzoic acids, are integral to various chemical syntheses and catalytic processes. For instance, studies have synthesized compounds like 5-chlorobenzo[f]quinoxalin-6-ol from benzoic acid derivatives, providing insights into the reactions and tautomerism in these compounds (Gómez et al., 2013).

Molecular Structure Analysis

The structural analysis of benzoic acid derivatives, including this compound, has been conducted to understand their molecular and crystalline structures. Research in this area involves exploring different crystal structures and the impact of various substitutions on molecular behavior (Gotoh et al., 2010).

Biochemical Applications

Although not directly related to this compound, studies on similar compounds like chlorobenzoic acids have explored their biochemical applications, such as their role in microbial degradation. Research has identified microorganisms capable of degrading chlorobenzoic acids, which is crucial for environmental bioremediation (Dorn et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “2-Benzyloxy-5-chlorophenylboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear personal protective equipment .

Wirkmechanismus

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The benzyloxy and chloro groups in the compound may influence its binding affinity and selectivity towards its targets.

Biochemical Pathways

Benzoic acid derivatives are involved in various biochemical pathways, including the shikimate pathway for the biosynthesis of phenolic acids . The compound may also participate in oxidative processes, given the susceptibility of benzylic hydrogens to free radical attack .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological ph . This could impact the compound’s bioavailability and overall pharmacokinetic profile.

Result of Action

It’s known that benzoic acid derivatives can cause skin and eye irritation, and may cause respiratory irritation . These effects are likely due to the compound’s interaction with biological targets and its subsequent influence on cellular processes.

Eigenschaften

IUPAC Name |

5-chloro-2-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLACGIFMTNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391221 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52803-75-5 | |

| Record name | 2-(benzyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)

![Benzenesulfonic acid, 2-[(4-aminophenyl)amino]-5-nitro-](/img/structure/B1274721.png)

![5-[2-([1,1'-Biphenyl]-2-ylamino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B1274733.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)